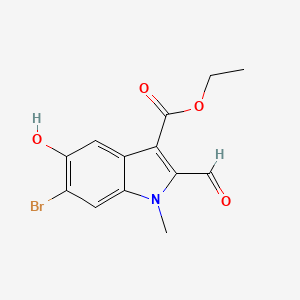

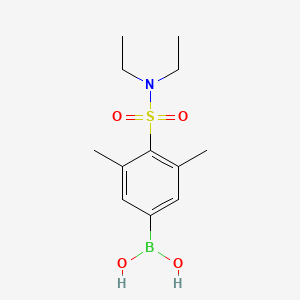

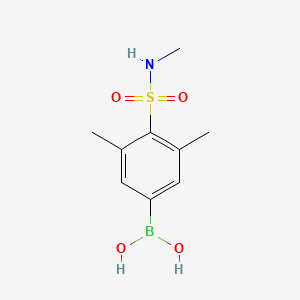

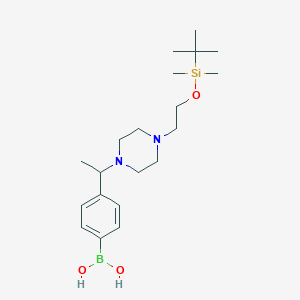

![molecular formula C15H13F2N3O B1408968 4-Amino-3-[2-(difluoromethoxy)benzylamino]benzonitrile CAS No. 1515921-63-7](/img/structure/B1408968.png)

4-Amino-3-[2-(difluoromethoxy)benzylamino]benzonitrile

Overview

Description

Physical And Chemical Properties Analysis

This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility in various solvents) and its chemical properties (such as its acidity or basicity, its reactivity with other compounds, and its spectroscopic properties) .Scientific Research Applications

Synthesis of Novel Compounds

One significant application of related benzonitrile derivatives involves their role as precursors in the synthesis of β-hydroxy-α-amino acids, which are crucial for developing peptidomimetics and other bioactive molecules (Badorrey et al., 2000). This process exemplifies the utility of these compounds in creating structurally complex and functionally diverse chemical entities.

Advancements in Material Science

In material science, derivatives similar to 4-Amino-3-[2-(difluoromethoxy)benzylamino]benzonitrile have been explored for their potential in improving the efficiency of polymer solar cells. Specifically, the addition of certain benzonitrile derivatives as additives in polymer solar cells has been shown to enhance power conversion efficiencies by facilitating better ordering of polymer chains, thereby improving the device's overall performance (Jeong et al., 2011).

Molecular Studies and Charge Transfer

Research has also focused on the intramolecular charge transfer (ICT) properties of benzonitrile derivatives, providing insights into the molecular behavior that could influence the development of fluorescent materials or sensors. Studies on molecules like 4-(N,N-Dimethyl-amino)benzonitrile (DMABN) have shed light on the nature of low-lying singlet states and their implications for dual fluorescence, which could have applications in developing new photonic and electronic materials (Köhn & Hättig, 2004).

Antimicrobial Research

The antimicrobial properties of benzonitrile derivatives have also been a subject of investigation, with studies exploring the synthesis of compounds containing benzoimidazole moieties for their potential antibacterial and antifungal activities. This research contributes to the ongoing search for new antimicrobial agents amid rising antibiotic resistance (Abd El-Meguid, 2014).

Corrosion Inhibition

Additionally, benzonitrile derivatives have been evaluated for their corrosion inhibition properties, providing valuable insights into their potential application in protecting metals from corrosive environments. This line of research is crucial for industries seeking cost-effective and durable materials for construction and manufacturing (Chaouiki et al., 2018).

Safety and Hazards

properties

IUPAC Name |

4-amino-3-[[2-(difluoromethoxy)phenyl]methylamino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2N3O/c16-15(17)21-14-4-2-1-3-11(14)9-20-13-7-10(8-18)5-6-12(13)19/h1-7,15,20H,9,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWAERDJJGBISS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=C(C=CC(=C2)C#N)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-[2-(difluoromethoxy)benzylamino]benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

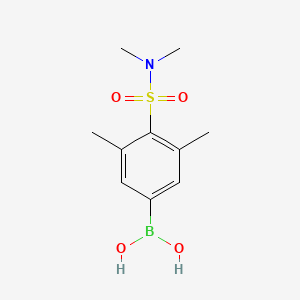

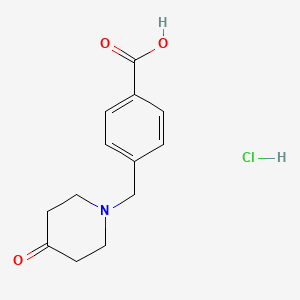

![[4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid](/img/structure/B1408902.png)